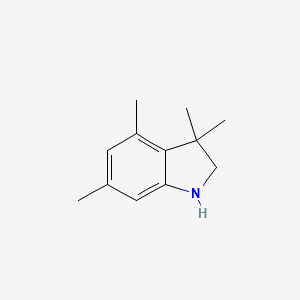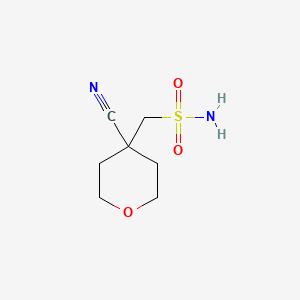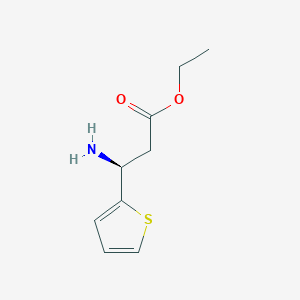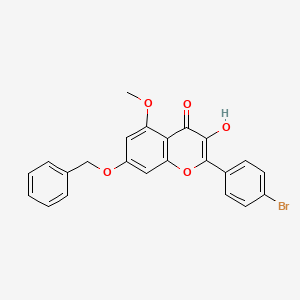
7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4h-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Hydroxylation: The addition of a hydroxyl group to the chromenone structure.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Scavenging free radicals: Reducing oxidative stress and preventing cellular damage.
Modulating signaling pathways: Affecting pathways like NF-κB and MAPK, which are involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
7-Hydroxy-2-(4-bromophenyl)-5-methoxy-4H-chromen-4-one: Lacks the benzyloxy group.
7-(Benzyloxy)-2-(4-chlorophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one: Contains a chlorine atom instead of bromine.
7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one: Lacks the methoxy group.
Uniqueness
The presence of the benzyloxy, bromophenyl, hydroxy, and methoxy groups in 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one contributes to its unique chemical properties and biological activities. These structural features may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C23H17BrO5 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-hydroxy-5-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H17BrO5/c1-27-18-11-17(28-13-14-5-3-2-4-6-14)12-19-20(18)21(25)22(26)23(29-19)15-7-9-16(24)10-8-15/h2-12,26H,13H2,1H3 |
InChIキー |
MQDQCVNBUXBMIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)Br)O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


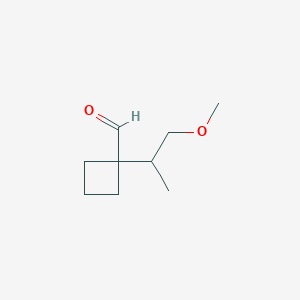
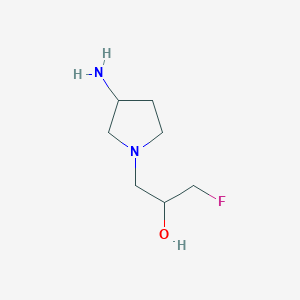
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)

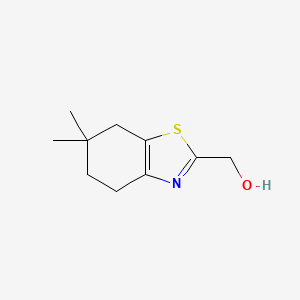

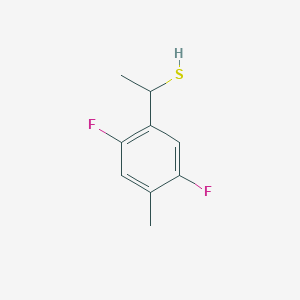


![2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13313151.png)
